REACTION_CXSMILES
|
ClC1N=CN=C2N(C3C=CC=CC=3)N=CC=12.CCN(CC)CC.N[C@H:25]([CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[CH2:26][OH:27]>C(O)C>[C:29]1([CH2:28][CH2:25][CH2:26][OH:27])[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1
|
Name
|
starting material
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=N1)N(N=C2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
0.67 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0.74 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CO)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated in a steam bath for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (10-20% isopropyl alcohol/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |